5-(1-Ethoxyethyl)furan-2-carbonyl chloride

Description

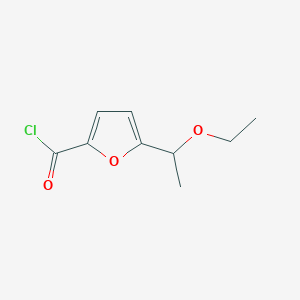

5-(1-Ethoxyethyl)furan-2-carbonyl chloride is a furan-based acid chloride characterized by a branched ethoxyethyl substituent at the 5-position of the furan ring. The ethoxyethyl group combines an ether linkage and an ethyl chain, which may confer unique steric, electronic, and solubility properties. Acid chlorides of this class are typically reactive intermediates used in synthesizing amides, esters, and other carboxylic acid derivatives, particularly in pharmaceutical and polymer chemistry .

Properties

CAS No. |

93116-67-7 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

5-(1-ethoxyethyl)furan-2-carbonyl chloride |

InChI |

InChI=1S/C9H11ClO3/c1-3-12-6(2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3 |

InChI Key |

QAQRAXYODVQGTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C1=CC=C(O1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride typically involves the reaction of 5-(1-ethoxyethyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The reaction conditions generally include:

Reagents: Thionyl chloride (SOCl₂)

Solvent: Anhydrous dichloromethane (DCM)

Temperature: Reflux (approximately 40-50°C)

Duration: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethoxyethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(1-ethoxyethyl)furan-2-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction of the carbonyl group.

Scientific Research Applications

5-(1-Ethoxyethyl)furan-2-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Utilized in the development of bioactive molecules and drug candidates.

Industrial Applications: Used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

Electron-Donating vs. Withdrawing Groups :

- The ethoxyethyl group (electron-donating via ether oxygen) likely stabilizes the carbonyl chloride against hydrolysis compared to electron-withdrawing substituents (e.g., nitro in or chloromethyl in ). However, it may reduce electrophilicity, slowing acylation reactions relative to nitro- or chloro-substituted analogs.

- Chloromethyl and nitroaryl derivatives exhibit heightened reactivity due to electron-withdrawing effects, making them potent acylating agents but prone to decomposition under moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.